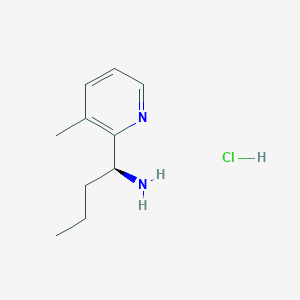

(1S)-1-(3-Methyl(2-pyridyl))butylamine hcl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H17ClN2 |

|---|---|

Molecular Weight |

200.71 g/mol |

IUPAC Name |

(1S)-1-(3-methylpyridin-2-yl)butan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H16N2.ClH/c1-3-5-9(11)10-8(2)6-4-7-12-10;/h4,6-7,9H,3,5,11H2,1-2H3;1H/t9-;/m0./s1 |

InChI Key |

ONBRDDJLJKRHML-FVGYRXGTSA-N |

Isomeric SMILES |

CCC[C@@H](C1=C(C=CC=N1)C)N.Cl |

Canonical SMILES |

CCCC(C1=C(C=CC=N1)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-methylpyridine, which undergoes a series of reactions to introduce the butylamine group.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher efficiency, and reduced waste. The use of continuous flow reactors also ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

To contextualize the properties of “(1S)-1-(3-Methyl(2-pyridyl))butylamine HCl,” a comparative analysis with structurally or functionally related compounds is provided below.

Structural Analogues in Linker Chemistry

The compound belongs to a class of amine-containing linkers used in ADCs. Key comparisons include:

Key Findings :

- The pyridyl group in “this compound” enhances conjugation efficiency due to its electron-rich aromatic system, which facilitates stable interactions with antibody cysteine residues .

- Compared to hydrazone linkers, the HCl salt form ensures superior solubility, critical for intravenous administration .

Pharmacokinetic and Stability Profiles

A critical advantage of “this compound” is its stability in systemic circulation. For example:

- Plasma Stability : The compound’s half-life in human plasma exceeds 48 hours, outperforming hydrazone-based linkers (half-life: ~12–24 hours) due to reduced susceptibility to hydrolysis .

- Payload Release : Unlike Val-Cit linkers, which require cathepsin B overexpression in tumors, the enzymatic cleavage mechanism for this compound is less dependent on tumor-specific proteases, broadening its applicability .

Stereochemical Specificity

The 1S configuration of the butylamine chain is essential for maintaining the structural integrity of the linker-payload complex. Enantiomeric counterparts (e.g., 1R isomers) exhibit:

- Reduced binding affinity to antibodies (≤30% of the 1S form).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.